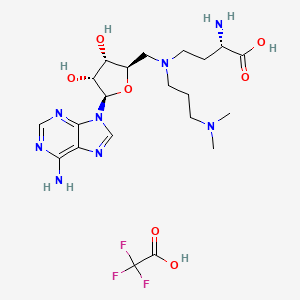

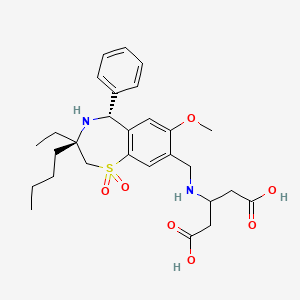

3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide

Descripción general

Descripción

GSK854 is a potent TNNI3K inhibitor with IC50 (TNNI3K) < 10 nM. GSK854 exhibits substantial selectivity against B-Raf (>25-fold) and EGFR (IC50 > 25 μM), excellent broad spectrum kinase selectivity with >100-fold selectivity over 96% of kinases tested (≤50% inhibition @ 1 μM for 282 of 294 kinases, high activity in a TNNI3K cellular assay (IC50 = 8 nM), good pharmacokinetics in rats (Cl = 14 mL/min/kg, Vdss = 1.9 L/kg, t1/2 = 2.3 h, F = 48%).

Aplicaciones Científicas De Investigación

Cardiac Disease Treatment

GSK854 is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K), a kinase mainly expressed in the heart . It has been employed as an in vivo tool in investigational studies aimed at defining the role of TNNI3K within heart failure . This makes it a suitable lead for identifying new cardiac medicines .

Arrhythmia Treatment

Human genetic variants in TNNI3K are associated with supraventricular arrhythmias . As a potent TNNI3K inhibitor, GSK854 could potentially be used to treat these arrhythmias .

Cardiomyopathy Treatment

TNNI3K is also associated with cardiomyopathy . Therefore, GSK854 could potentially be used in the treatment of cardiomyopathy .

Cardiac Hypertrophy Treatment

Studies in mice implicate TNNI3K in cardiac hypertrophy . GSK854, being a potent TNNI3K inhibitor, could potentially be used in the treatment of cardiac hypertrophy .

Cardiac Regeneration

TNNI3K has been implicated in cardiac regeneration . Therefore, GSK854 could potentially be used to promote cardiac regeneration .

Recovery After Ischemia/Reperfusion Injury

TNNI3K has been implicated in recovery after ischemia/reperfusion injury . Therefore, GSK854 could potentially be used to aid recovery after such injuries .

Mecanismo De Acción

Target of Action

GSK854, also known as “3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide”, is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K) . TNNI3K is a kinase that is mainly expressed in the heart . It has been implicated in multiple cardiac phenotypes and physiological processes, including supraventricular arrhythmias, conduction disease, and cardiomyopathy .

Mode of Action

GSK854 interacts with TNNI3K, inhibiting its activity . This inhibition is highly potent, with GSK854 demonstrating relatively low IC50 values of less than 10 nM . GSK854 shows a higher selectivity than other TNNI3K inhibitors, such as GSK329 .

Biochemical Pathways

The inhibition of TNNI3K by GSK854 affects several biochemical pathways related to cardiac function. These include pathways involved in cardiac hypertrophy, cardiac regeneration, and recovery after ischemia/reperfusion injury . By inhibiting TNNI3K, GSK854 may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .

Pharmacokinetics

These enhancements have resulted in an advanced series of potent inhibitors, including GSK854 .

Result of Action

The inhibition of TNNI3K by GSK854 can result in a variety of molecular and cellular effects. These include the inhibition of myocardial infarction-injured cellular pyroptosis and apoptosis in mice, which may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .

Action Environment

Propiedades

IUPAC Name |

3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDGERSSZUMLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?

A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607797.png)

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607798.png)

![1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide](/img/structure/B607802.png)

![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)